N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride

Antifungal susceptibility MIC Dermatophytes

Sourcing high-purity terbinafine hydrochloride with consistent solid-state properties for oral solid dosage manufacturing presents challenges-variability in crystalline form and dissolution directly impacts bioavailability. Terbinafine HCl (CAS 78628-80-5) resolves this with defined crystalline hydrochloride salt characteristics (freely soluble in methanol/methylene chloride, slightly soluble in water). Key advantages: • IC50 of 15.8 nM against T. rubrum squalene epoxidase-10-fold greater potency than naftifine • Fungicidal MFC/MIC ratio ≤4 vs. azole fungistatic activity • ≥98% HPLC purity with reproducible dissolution profiles for tableting.

Molecular Formula C21H26ClN
Molecular Weight 327.9 g/mol
Cat. No. B12432968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Molecular FormulaC21H26ClN
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
InChIInChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H
InChIKeyBWMISRWJRUSYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbinafine HCl (N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride) – Allylamine Antifungal Baseline Profile


N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride, widely known as terbinafine hydrochloride, is a synthetic allylamine antifungal that functions as a potent, non-competitive inhibitor of fungal squalene epoxidase, thereby blocking ergosterol biosynthesis and disrupting cell membrane integrity. It is approved in both oral and topical formulations for dermatophyte infections, most notably onychomycosis . The hydrochloride salt form yields a white to off-white crystalline powder with defined solubility characteristics essential for solid oral dosage manufacturing .

Why Generic Substitution of Terbinafine HCl with Other Allylamines or Azoles Fails – Key Differentiation Drivers


Despite sharing a mechanism (squalene epoxidase inhibition) with the allylamine naftifine, terbinafine hydrochloride uniquely provides systemic oral bioavailability (~40%) enabling effective treatment of nail dermatophyte infections, whereas naftifine is limited to topical use with negligible systemic exposure . Furthermore, azole antifungals such as itraconazole exhibit predominantly fungistatic activity (MFC/MIC ratio >4) against dermatophytes, whereas terbinafine exerts rapid fungicidal action (MFC/MIC ratio ≤4), leading to significantly higher mycological cure rates and shorter treatment duration in head-to-head clinical trials . Simple substitution within the class or with azoles fails to reproduce these performance characteristics.

Quantitative Differentiation Evidence for Terbinafine HCl vs. Naftifine and Itraconazole – Procurement-Relevant Endpoints


In Vitro Antifungal Potency Against Dermatophytes: Terbinafine HCl vs. Naftifine (MIC50 and MIC90)

In a direct head-to-head agar dilution and disk diffusion study of 43 clinical dermatophyte isolates, terbinafine hydrochloride demonstrated 10-fold lower MIC50 (0.01 µg/mL) and identical MIC90 (0.1 µg/mL) compared to naftifine, which exhibited MIC50 and MIC90 values of 0.1 µg/mL . The MIC range for terbinafine was ≤0.0001–0.1 µg/mL, whereas naftifine ranged 0.001–0.5 µg/mL, indicating superior intrinsic activity.

Antifungal susceptibility MIC Dermatophytes Allylamine

Target Engagement: Squalene Epoxidase Inhibition Potency of Terbinafine HCl vs. Naftifine (IC50)

Terbinafine hydrochloride inhibited squalene epoxidase (SE) from Trichophyton rubrum microsomes with an IC50 of 15.8 nM, whereas naftifine exhibited a 7.3-fold lower potency (IC50 = 114.6 nM) under identical assay conditions . The inhibition by terbinafine was non-competitive with respect to squalene, and structure-activity analysis confirmed that the tertiary amine and tert-alkyl side chain are critical for this high potency.

Squalene epoxidase IC50 Enzyme inhibition Terbinafine Naftifine

Clinical Cure Rates in Toenail Onychomycosis: Oral Terbinafine HCl vs. Intermittent Itraconazole (Phase III RCT)

In a prospective, double-blind, multicenter RCT enrolling 496 patients with dermatophyte toenail onychomycosis, continuous oral terbinafine hydrochloride (250 mg/day for 12 weeks) achieved a mycological cure rate of 75.7% (81/107) at week 72, compared to 38.3% (41/107) for intermittent itraconazole (400 mg/day, 1 week per month for 12 weeks)—a 37.4 absolute percentage point advantage (P < 0.0001) . All primary and secondary endpoints significantly favored terbinafine.

Onychomycosis Mycological cure Randomized controlled trial Oral antifungal

Fungicidal vs. Fungistatic Mode of Action: Terbinafine HCl vs. Itraconazole (MFC/MIC Ratio and Kill Kinetics)

Terbinafine hydrochloride consistently exhibited an MFC/MIC ratio ≤4 against dermatophytes, meeting the criterion for fungicidal activity, whereas itraconazole consistently displayed an MFC/MIC ratio >4, classifying it as fungistatic . Time-kill experiments demonstrated that terbinafine achieved fungicidal endpoints rapidly (by 7 hours post-exposure), while itraconazole required 10–12 hours to show any fungicidal effect, indicating a 1.4- to 1.7-fold faster onset of fungal cell death.

Fungicidal Fungistatic MFC/MIC ratio Kill kinetics Dermatophytes

Best Application Scenarios for N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride (Terbinafine HCl) Based on Evidence


Systemic Onychomycosis Therapy – Oral Solid Dosage Form Development

The hydrochloride salt enables formulation into stable oral tablets with reproducible dissolution and bioavailability. The 75.7% mycological cure rate in onychomycosis (vs. 38.3% for itraconazole) and the fungicidal MFC/MIC ratio ≤4 make terbinafine HCl the evidence-based choice for oral nail infection treatments .

Topical Dermatophytosis Products – Cream or Gel Formulations

With an MIC50 of 0.01 µg/mL against dermatophytes and 10-fold greater potency than naftifine, terbinafine HCl can be formulated at lower concentrations while maintaining efficacy, potentially improving tolerability and cost-efficiency in topical preparations .

Biochemical and Pharmacological Research – Squalene Epoxidase Inhibitor Tool Compound

Terbinafine HCl's IC50 of 15.8 nM against Trichophyton rubrum SE and its well-characterized non-competitive inhibition mechanism make it the most potent commercially available allylamine for studying ergosterol biosynthesis and screening for resistance mutations .

Procurement for Generic Oral Antifungal Manufacturing

The crystalline hydrochloride salt provides defined solid-state properties (freely soluble in methanol and methylene chloride, slightly soluble in water) essential for consistent API handling, blending, and tableting—attributes not available with the oily free base form .

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